(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a fluorinated phenyl group, an ethylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 2-fluoroacetophenone with tert-butanesulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethylidene linkage. The reaction is conducted at a controlled temperature to ensure the desired (E)-isomer is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Ethyl-substituted sulfinamide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorinated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Fluorophenyl)but-2-en-1-ol
- (E)-2-Fluoro-P-Hydroxycinnamate
Uniqueness
(E)-N-(1-(2-Fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to its combination of a fluorinated phenyl group, an ethylidene linkage, and a sulfinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FNOS |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(NE)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16FNOS/c1-9(14-16(15)12(2,3)4)10-7-5-6-8-11(10)13/h5-8H,1-4H3/b14-9+ |
InChI Key |
OKHWNHLHWQZWEC-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=CC=CC=C1F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC=CC=C1F |
Origin of Product |
United States |
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